molecular formula C13H11NO3 B10851674 N-hydroxy-3-phenoxybenzamide

N-hydroxy-3-phenoxybenzamide

Cat. No.: B10851674
M. Wt: 229.23 g/mol
InChI Key: WFZFBIHVPMBSOS-UHFFFAOYSA-N
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Description

N-hydroxy-3-phenoxybenzamide is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzamide, characterized by the presence of a hydroxy group and a phenoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 3-phenoxybenzoic acid and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to promote the formation of the amide bond.

    Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of amide synthesis can be applied. Industrial production would likely involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products Formed

    Oxidation: Formation of N-hydroxy-3-phenoxybenzaldehyde.

    Reduction: Formation of N-hydroxy-3-phenoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-hydroxy-3-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxy-3-phenoxybenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-3-phenoxybenzamide is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-hydroxy-3-phenoxybenzamide

InChI

InChI=1S/C13H11NO3/c15-13(14-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H,(H,14,15)

InChI Key

WFZFBIHVPMBSOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NO

Origin of Product

United States

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